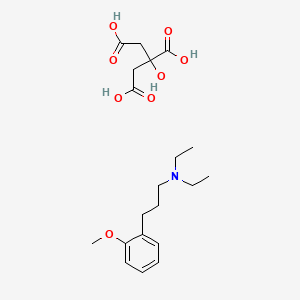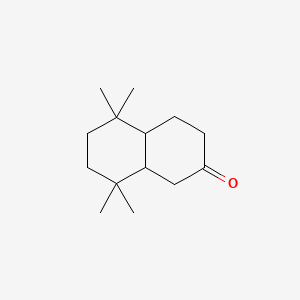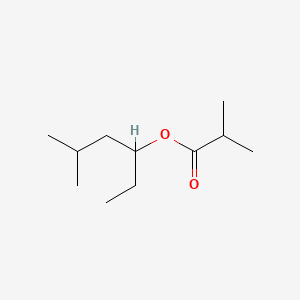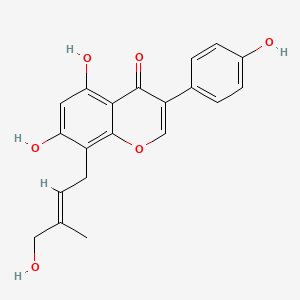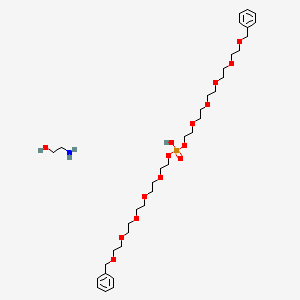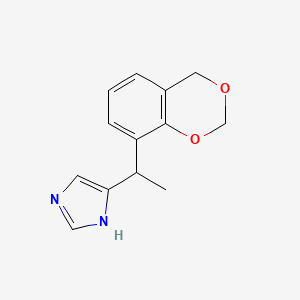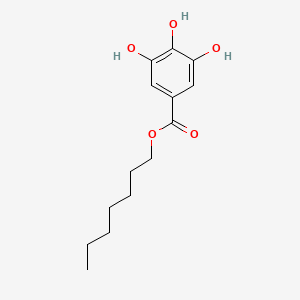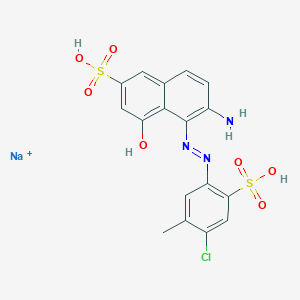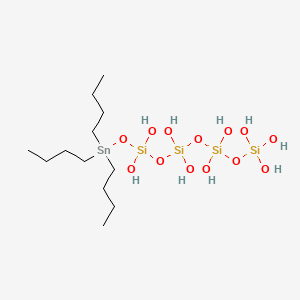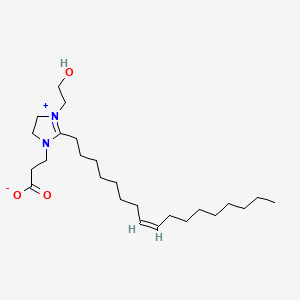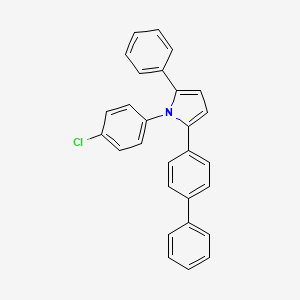
2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by its unique structure, which includes biphenyl, chlorophenyl, and phenyl groups attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a biphenyl derivative, followed by the introduction of chlorophenyl and phenyl groups through substitution reactions. The final step often involves cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow reactors can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-phenyl-5-(4-chlorophenyl)
- 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-bromophenyl)-5-phenyl-
- 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-methoxyphenyl)-5-phenyl-
Uniqueness
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- is unique due to the specific arrangement of its substituents The presence of the chlorophenyl group, in particular, imparts distinct electronic and steric properties, influencing its reactivity and interactions
Properties
CAS No. |
91307-00-5 |
|---|---|
Molecular Formula |
C28H20ClN |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H |
InChI Key |
JZEUINUQLUMQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



